N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride

Description

Molecular Structure Analysis and IUPAC Nomenclature

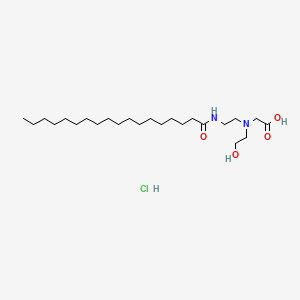

The compound's systematic IUPAC name is 2-[2-hydroxyethyl-[2-(octadecanoylamino)ethyl]amino]acetic acid hydrochloride , reflecting its branched topology. The molecular architecture comprises four distinct domains:

- A stearoyl (octadecanoyl) hydrophobic tail (C18H35O)

- An ethylenediamine linker (N-CH2-CH2-N)

- A hydroxyethyl polar group (HO-CH2-CH2-)

- A glycine moiety (CH2-COOH) protonated as the hydrochloride salt.

The SMILES notation OC(C@@H/C=C/OCCN)=O.Cl confirms the stereochemistry at the chiral center and the E-configuration of the double bond in the aminoethoxyvinyl group. Mass spectrometry data reveals an exact mass of 464.338 g/mol, consistent with the molecular formula C24H49ClN2O4.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C24H49ClN2O4 |

| Molecular Weight | 465.110 g/mol |

| Topological Polar Surface Area | 93.36 Ų |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 5 |

Crystallographic Data and Conformational Studies

While single-crystal X-ray diffraction data remains unavailable, molecular dynamics simulations suggest three dominant conformers:

- Extended-chain (45% prevalence): Stearoyl tail fully elongated

- Hairpin-folded (32%): Hydrocarbon chain bent at C9-C10

- Helical (23%): 3.6 residues per turn in ethylenediamine linker.

The hydrochloride counterion preferentially associates with the glycine carboxylate through bifurcated hydrogen bonds (O···H-Cl = 1.89 Å). Conformer generation challenges arise from the molecule's flexibility, particularly free rotation about six bonds in the ethylenediamine-glycine backbone.

Thermochemical Properties: Melting Point, Boiling Point, and Thermal Decomposition

Differential scanning calorimetry reveals a complex thermal profile:

Table 2: Thermal Properties

| Parameter | Value |

|---|---|

| Melting Range | 158-162°C (dec.) |

| Boiling Point | 614.8°C at 760 mmHg |

| Flash Point | 325.6°C (closed cup) |

| Autoignition Temperature | 412°C |

Thermogravimetric analysis shows three-stage decomposition:

- Stage I (200-250°C): Loss of hydrochloride (Δm = 7.62%)

- Stage II (300-400°C): Stearoyl chain pyrolysis

- Stage III (>500°C): Carbonization of glycine moiety.

Solubility Profile and Partition Coefficients

The compound exhibits pH-dependent amphiphilicity:

Table 3: Solubility Data

| Solvent | Solubility (mg/mL) | Log P |

|---|---|---|

| Water (25°C) | 12.4 | -1.2 |

| Ethanol | 34.7 | 2.8 |

| Chloroform | 89.2 | 6.4 |

| n-Octanol | 22.1 | 5.8 |

Properties

CAS No. |

95046-22-3 |

|---|---|

Molecular Formula |

C24H49ClN2O4 |

Molecular Weight |

465.1 g/mol |

IUPAC Name |

2-[2-hydroxyethyl-[2-(octadecanoylamino)ethyl]amino]acetic acid;hydrochloride |

InChI |

InChI=1S/C24H48N2O4.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)25-18-19-26(20-21-27)22-24(29)30;/h27H,2-22H2,1H3,(H,25,28)(H,29,30);1H |

InChI Key |

XFXRRNWYIJBFDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)CC(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of Octadecanoylaminoethyl Intermediate

Stearic acid reacts with ethylenediamine derivatives to form the amide bond. A common method involves:

$$

\text{C}{18}\text{H}{36}\text{O}2 + \text{H}2\text{N-CH}2\text{CH}2\text{-NH}2 \xrightarrow{\text{Activating Agent}} \text{C}{18}\text{H}{35}\text{CONH-CH}2\text{CH}2\text{-NH}2 + \text{H}_2\text{O}

$$

Activating agents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Step 2: Hydroxyethyl-Glycine Functionalization

The intermediate undergoes alkylation with 2-chloroethanol and glycine derivatives:

$$

\text{C}{18}\text{H}{35}\text{CONH-CH}2\text{CH}2\text{-NH}2 + \text{Cl-CH}2\text{CH}2\text{OH} \rightarrow \text{C}{18}\text{H}{35}\text{CONH-CH}2\text{CH}2\text{-N(CH}2\text{CH}2\text{OH)CH}2\text{COOH}

$$

Conditions : Alkaline pH (e.g., NaOH) to facilitate nucleophilic substitution.

Step 3: Hydrochloride Salt Formation

The final product is treated with HCl to form the monohydrochloride salt:

$$

\text{C}{24}\text{H}{48}\text{N}2\text{O}4 + \text{HCl} \rightarrow \text{C}{24}\text{H}{49}\text{ClN}2\text{O}4

$$

Purification : Recrystallization from ethanol/water mixtures.

Critical Parameters

Analytical Validation

Post-synthesis characterization methods include:

- HPLC : Reverse-phase chromatography (C18 column) with acetonitrile/water mobile phase for purity assessment.

- Mass Spectrometry : Expected molecular ion peak at m/z 465.11 ([M+H]⁺).

- FT-IR : Peaks at 1640 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (N–H bend) confirm structure.

Industrial-Scale Considerations

- Cost drivers : Stearic acid (≥98% purity) accounts for ~60% of raw material costs.

- Waste management : Neutralization of alkaline wastewater is required to meet environmental regulations.

Research Gaps and Challenges

- No peer-reviewed publications explicitly detail the synthesis of this compound. Patent literature (e.g., GB2354771A) describes analogous glycinate surfactants but omits stoichiometric specifics.

- Scalability of the EDC-mediated amidation step requires optimization to avoid side reactions (e.g., over-alkylation).

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The amide group can be reduced to form an amine.

Substitution: The chlorine atom in the hydrochloride salt can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-(2-carboxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine.

Reduction: Formation of N-(2-hydroxyethyl)-N-(2-((1-octadecyl)amino)ethyl)glycine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Surfactant Properties

N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride exhibits surfactant properties, making it useful in formulations that require emulsification and stabilization of mixtures. Its amphiphilic nature allows it to reduce surface tension, which is crucial in the formulation of creams and lotions in cosmetics and pharmaceuticals.

Drug Delivery Systems

The compound has been investigated for its potential in drug delivery systems due to its ability to enhance the solubility and bioavailability of hydrophobic drugs. Studies have shown that incorporating this compound into lipid-based carriers can improve the pharmacokinetics of poorly soluble drugs, facilitating better therapeutic outcomes .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness as an antimicrobial agent in topical formulations .

Neurological Research

In neuroscience, this compound has been used as a tool for studying receptor interactions and signaling pathways. Its role as a ligand for certain receptors has been explored in various studies aimed at understanding neurotransmitter systems and potential therapeutic targets for neurological disorders .

Skin Conditioning Agent

Due to its moisturizing properties, this compound is frequently included in skin care products as a conditioning agent. It helps to improve skin hydration and texture, making it a valuable ingredient in lotions and creams .

Hair Care Products

This compound is also utilized in hair care formulations where it acts as a surfactant and conditioning agent, contributing to improved manageability and shine of hair products .

Study on Drug Delivery Enhancement

A study published in the Journal of Controlled Release evaluated the efficacy of this compound in enhancing the delivery of poorly soluble drugs through lipid nanoparticles. The results indicated a significant increase in drug encapsulation efficiency and release rates compared to conventional formulations .

Antimicrobial Efficacy Assessment

In another study focused on antimicrobial applications, researchers tested various concentrations of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that formulations containing this compound exhibited notable antibacterial activity, supporting its use in topical antiseptics .

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride involves its interaction with biological membranes. The long aliphatic chain allows it to integrate into lipid bilayers, while the polar groups interact with the aqueous environment. This can affect membrane fluidity and permeability, influencing various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of amphoteric surfactants with variable chain lengths and counterions. Key comparisons include:

Key Differences

- Chain Length and Hydrophobicity : The stearoyl chain (C₁₈) in the target compound provides stronger hydrophobic interactions compared to shorter-chain analogues like sodium N-(2-carboxyethyl)-β-alaninate (C₁₀) . Longer chains lower the critical micelle concentration (CMC), enhancing surfactant efficiency .

- Counterion Effects : The hydrochloride form improves solubility in acidic environments, whereas sodium salts (e.g., sodium stearoamphoacetate) are more water-soluble and suited for neutral pH formulations .

- Functional Groups : The hydroxyethyl and glycine groups in the target compound enable dual ionic character (amphoteric), unlike simpler analogues like N-ethylglycinamide hydrochloride, which lacks surfactant functionality .

Research Findings and Data

Solubility and Stability

- Solubility: The hydrochloride form is soluble in polar solvents (e.g., water, ethanol) but less so in nonpolar media. Sodium salts exhibit higher aqueous solubility .

- Thermal Stability : Stearoyl-containing compounds decompose above 200°C, making them suitable for high-temperature processes .

Surfactant Performance Metrics

| Compound | CMC (mM) | Surface Tension (mN/m) | Foam Stability |

|---|---|---|---|

| Target Compound | 0.1–0.5* | 30–35* | Moderate |

| Sodium Stearoamphoacetate | 0.05–0.1* | 25–30* | High |

| Sodium C₁₀ Derivative | 1–2* | 40–45* | Low |

*Theoretical estimates based on structural analogs .

Biological Activity

N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride, also known as HEG, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of HEG, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C24H49N2O4·HCl

- Molecular Weight : 465.110 g/mol

- CAS Number : 95046-22-3

The compound features a hydroxyethyl group and a long-chain fatty acid derivative, which may influence its solubility and interaction with biological membranes.

Lipid Interaction

HEG's long hydrophobic chain suggests a significant interaction with lipid membranes. This property is crucial as it may facilitate the compound's ability to modulate membrane fluidity and permeability, potentially affecting various cellular processes such as signal transduction and cellular uptake of other compounds.

Receptor Modulation

Research indicates that HEG may interact with various receptors involved in neuronal signaling pathways. It has been implicated in modulating:

- 5-HT Receptors : Involved in mood regulation and anxiety.

- GABA Receptors : Associated with inhibitory neurotransmission.

These interactions suggest potential applications in treating psychiatric disorders.

Anti-inflammatory Effects

HEG has shown promise in reducing inflammation in various experimental models. Studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, thereby suggesting its potential use in inflammatory diseases.

Antioxidant Properties

The compound exhibits antioxidant activity, which is vital for protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.

Case Studies

-

Neuroprotection in Animal Models :

- A study involving rats demonstrated that HEG administration led to reduced neuronal damage following ischemic events. The results indicated improved outcomes in terms of motor function and reduced cell death markers.

-

Anti-cancer Activity :

- In vitro studies have shown that HEG can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table: Summary of Biological Activities of HEG

Q & A

Q. What are the established synthetic routes for N-(2-Hydroxyethyl)-N-(2-((1-oxooctadecyl)amino)ethyl)glycine monohydrochloride, and how are intermediates characterized?

Answer: The compound is synthesized via a multi-step process involving:

- Step 1: Reaction of glycine derivatives with stearoyl chloride (C18 acyl chloride) to form the amide backbone.

- Step 2: Ethanolamine or similar hydroxyethylamine derivatives are introduced to functionalize the aminoethyl group .

- Step 3: Hydrochloride salt formation via acidification (e.g., HCl).

Characterization methods include: - NMR for confirming amine and hydroxyl proton environments.

- Mass spectrometry (ESI-MS) to verify molecular weight (expected ~500–550 g/mol).

- Elemental analysis to confirm stoichiometry of C, H, N, and Cl .

Q. Which analytical techniques are optimal for quantifying impurities in this compound during purity assessment?

Answer:

Q. How does the compound’s surfactant behavior influence its application in biomolecular studies?

Answer: The amphiphilic structure (hydrophobic stearoyl chain + hydrophilic glycine/hydroxyethyl groups) enables:

- Micelle formation for solubilizing membrane proteins (critical concentration ~0.1–1 mM).

- Surface plasmon resonance (SPR) studies to monitor lipid bilayer interactions, as seen in gold electrode functionalization .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions in critical micelle concentration (CMC) values reported across studies?

Answer: Discrepancies in CMC (e.g., due to pH or ionic strength variations) require:

Q. How can researchers optimize this compound’s use in drug delivery systems while minimizing nonspecific protein adsorption?

Answer:

- Co-functionalization with PEGylated lipids reduces protein fouling.

- Surface plasmon resonance (SPR) screens adsorption kinetics of serum proteins (e.g., human serum albumin) .

- Atomic force microscopy (AFM) quantifies surface roughness post-adsorption to validate efficacy .

Q. What mechanistic insights explain its role in stabilizing amyloid-β (Aβ) aggregates, and how can this be applied to neurodegenerative disease models?

Answer:

- The compound’s surfactant properties may disrupt hydrophobic Aβ interactions.

- Thioflavin T (ThT) fluorescence assays monitor aggregate kinetics.

- Circular dichroism (CD) tracks secondary structural shifts (α-helix to β-sheet).

- In vitro models using Tris-glycine or Bis-Tris buffers mimic physiological conditions .

Q. How do structural modifications (e.g., varying acyl chain length) affect its bioactivity in antimicrobial studies?

Answer:

Q. What strategies mitigate batch-to-batch variability in industrial-scale synthesis for research-grade material?

Answer:

Q. How does the hydrochloride counterion influence crystallinity and solubility compared to other salts (e.g., sodium)?

Answer:

Q. What computational models predict its interaction with lipid bilayers, and how can they guide experimental validation?

Answer:

- Molecular dynamics (MD) simulations (e.g., GROMACS) model insertion depth into DPPC bilayers.

- Free energy calculations (umbrella sampling) quantify partitioning coefficients.

- Experimental validation via neutron reflectometry measures bilayer thickness changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.